molecular formula C15H20ClN3O2S B4641609 N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

Cat. No. B4641609
M. Wt: 341.9 g/mol
InChI Key: HYIYISYPTKNMSH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonamide derivatives generally involves the reaction of sulfonamide groups with various aromatic or heterocyclic amines. For instance, studies have shown the preparation of similar compounds through reactions involving specific amines and sulfonamide, indicating the importance of these functional groups in constructing the molecular framework of sulfonamide-based compounds (Pogorzelska et al., 2018).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds can significantly influence their biological activity and physical properties. Crystallographic studies have highlighted the importance of understanding the conformations and structural dynamics of these compounds. For example, differences in the solid-state conformations of similar molecules can impact their biological efficacy (Borges et al., 2014).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, which are crucial for their potential applications. The reactivity of the sulfonamide group, along with other functional groups present in the molecule, determines the compound's behavior in different chemical environments. Studies involving the reactions of similar compounds with amines, aldehydes, and other reagents have been reported, demonstrating the versatility of these compounds in chemical synthesis (Elgemeie et al., 2001).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Detailed analysis of these properties is essential for the formulation and application of these compounds in various fields. For example, the crystalline structure and physical properties analysis can provide insights into the compound's stability and reactivity (Kumarasinghe et al., 2009).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives are critical for their application in medicinal chemistry and other fields. These properties include reactivity, stability under various conditions, and the ability to undergo specific chemical transformations. Research on similar compounds has shown how modifications in the molecular structure can affect these properties, highlighting the importance of chemical properties analysis in the development of new compounds (Huang et al., 2001).

properties

IUPAC Name

N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methyl-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClN3O2S/c1-11(2)12-5-7-13(8-6-12)22(20,21)18(3)10-15-14(16)9-17-19(15)4/h5-9,11H,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIYISYPTKNMSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide
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N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-4-isopropyl-N-methylbenzenesulfonamide

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